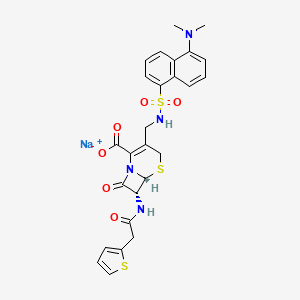

Damtac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

79645-00-4 |

|---|---|

Molecular Formula |

C26H25N4NaO6S3 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N4O6S3.Na/c1-29(2)19-9-3-8-18-17(19)7-4-10-20(18)39(35,36)27-13-15-14-38-25-22(24(32)30(25)23(15)26(33)34)28-21(31)12-16-6-5-11-37-16;/h3-11,22,25,27H,12-14H2,1-2H3,(H,28,31)(H,33,34);/q;+1/p-1/t22-,25-;/m1./s1 |

InChI Key |

BZQWDGWNCKYCHR-DYNCTKRQSA-M |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+] |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+] |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+] |

Synonyms |

3-dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate 3-dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate sodium DAMTAC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Datopotamab Deruxtecan (Dato-DXd)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Datopotamab deruxtecan is a proprietary therapeutic agent. The synthesis and characterization details provided herein are based on publicly available scientific literature and regulatory documents. The exact manufacturing processes employed by the developers are proprietary.

Introduction

Datopotamab deruxtecan (Dato-DXd), also known by its brand name Datroway, is a next-generation antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of solid tumors.[1][2][3][4][5] It is designed to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the trophoblast cell surface antigen 2 (TROP2), a transmembrane glycoprotein implicated in the proliferation, invasion, and metastasis of various cancers.[6][7][8][9] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Datopotamab deruxtecan.

Datopotamab deruxtecan is a complex biomolecule comprising three key components:

-

Datopotamab: A humanized IgG1 monoclonal antibody that specifically targets TROP2.[10][11][12][13][14]

-

Deruxtecan (DXd): A highly potent topoisomerase I inhibitor payload, which induces DNA damage and apoptosis in cancer cells.[15][16][]

-

A Cleavable Linker: A tetrapeptide-based linker designed to be stable in circulation and selectively cleaved by lysosomal enzymes within the target cancer cells.[1][18]

This design allows for the targeted delivery of the cytotoxic payload, maximizing its therapeutic index while minimizing systemic toxicity.[19]

Synthesis of Datopotamab Deruxtecan

The synthesis of Datopotamab deruxtecan is a multi-step process that involves the separate production of the monoclonal antibody and the linker-payload, followed by their conjugation.

Production of the Datopotamab Monoclonal Antibody

The datopotamab antibody is a humanized IgG1 monoclonal antibody produced using recombinant DNA technology in mammalian cell lines, typically Chinese Hamster Ovary (CHO) cells.[12][14] The process generally involves:

-

Gene Synthesis and Cloning: The DNA sequences encoding the heavy and light chains of the humanized anti-TROP2 antibody are synthesized and cloned into a mammalian expression vector.

-

Cell Line Development: The expression vector is transfected into CHO cells. Stable cell lines that consistently produce high yields of the antibody are selected through a rigorous screening process.

-

Upstream Processing (Cell Culture): The selected CHO cell line is cultured in large-scale bioreactors under controlled conditions to produce the monoclonal antibody.

-

Downstream Processing (Purification): The antibody is harvested from the cell culture medium and purified using a series of chromatography steps, including Protein A affinity chromatography, to ensure high purity and removal of process-related impurities.[14][20]

Synthesis of the Deruxtecan Linker-Payload

The deruxtecan (DXd) payload is a derivative of exatecan, a potent topoisomerase I inhibitor.[15] The synthesis is a complex multi-step organic synthesis process. While the exact route is proprietary, it is based on the late-stage coupling of an exatecan precursor with an advanced linker intermediate.[21] The linker is a tetrapeptide (Gly-Gly-Phe-Gly) that is attached to a self-immolative spacer and a maleimide group for conjugation to the antibody.[2][18]

Conjugation of Datopotamab to the Deruxtecan Linker-Payload

The final step in the synthesis of Datopotamab deruxtecan is the conjugation of the deruxtecan linker-payload to the datopotamab antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR), which for Datopotamab deruxtecan is approximately 4.[10][22] The conjugation process typically involves:

-

Reduction of Interchain Disulfide Bonds: The disulfide bonds in the hinge region of the datopotamab IgG1 antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This exposes free cysteine residues for conjugation.[21]

-

Conjugation Reaction: The maleimide group on the linker-payload reacts with the free sulfhydryl groups of the reduced cysteine residues on the antibody, forming a stable thioether bond.

-

Purification and Formulation: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. The purified Datopotamab deruxtecan is then formulated in a stable buffer for pharmaceutical use.

The following diagram illustrates the general workflow for the synthesis and conjugation of Datopotamab deruxtecan.

Caption: General workflow for the synthesis of Datopotamab deruxtecan.

Characterization of Datopotamab Deruxtecan

A comprehensive set of analytical methods is employed to characterize Datopotamab deruxtecan and ensure its quality, consistency, and stability.

Data Presentation

The following tables summarize key quantitative data for Datopotamab deruxtecan based on preclinical studies.

Table 1: Physicochemical and Binding Properties

| Parameter | Value | Method |

| Antibody Isotype | Human IgG1 | N/A |

| Molecular Weight | ~149.3 kDa | Mass Spectrometry |

| Drug-to-Antibody Ratio (DAR) | ~4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| Binding Affinity (Kd) to human TROP2 | 0.74 nmol/L | Cell-based ELISA |

| Binding Affinity (Kd) to cynomolgus monkey TROP2 | 0.65 nmol/L | Cell-based ELISA |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cancer Type | TROP2 Expression | IC50 (nmol/L) |

| NCI-H2170 | Lung Cancer | High | Data not specified |

| Calu-3 | Lung Cancer | High | Data not specified |

| BxPC-3 | Pancreatic Cancer | High | Data not specified |

| Capan-1 | Pancreatic Cancer | High | Data not specified |

| Note: | Specific IC50 values vary across publications and experimental conditions. |

Experimental Protocols

Detailed methodologies for key characterization experiments are outlined below.

1. Determination of Drug-to-Antibody Ratio (DAR)

-

Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS).[23][24]

-

Protocol Overview:

-

The ADC sample is optionally reduced with a reagent like DTT to separate the light and heavy chains.[23]

-

The sample is injected into an HPLC system equipped with a hydrophobic interaction or reversed-phase column.

-

The different drug-loaded species are separated based on their hydrophobicity.

-

The separated species are detected by UV absorbance and/or mass spectrometry.

-

The peak areas of the different species are integrated to calculate the average DAR.

-

2. Binding Affinity Measurement

-

Method: Cell-based Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Overview:

-

CHO-K1 cells engineered to express human or cynomolgus monkey TROP2 are seeded in 96-well plates.[10]

-

Serial dilutions of Datopotamab deruxtecan are added to the wells and incubated.

-

The wells are washed to remove unbound ADC.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the human IgG1 is added.

-

A substrate is added that produces a detectable signal in the presence of the enzyme.

-

The signal is measured, and the dissociation constant (Kd) is calculated from the binding curve.[10]

-

3. In Vitro Cytotoxicity Assay

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay.[10]

-

Protocol Overview:

-

Cancer cell lines with varying levels of TROP2 expression are seeded in 96-well plates.[10][25]

-

The cells are treated with serial dilutions of Datopotamab deruxtecan, a control ADC, or the free deruxtecan payload.[10]

-

After a defined incubation period (e.g., 5-6 days), the CellTiter-Glo® reagent is added to the wells.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

-

The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[22]

-

4. Internalization Assay

-

Method: Flow Cytometry.

-

Protocol Overview:

-

TROP2-expressing cells are incubated with fluorescently labeled Datopotamab deruxtecan at 4°C to allow for surface binding.

-

The cells are then shifted to 37°C to allow for internalization to occur over a time course (e.g., 0, 15, 30, 60, 120, 180 minutes).[10]

-

At each time point, the cells are washed, and the remaining surface-bound fluorescence is quenched or stripped.

-

The internalized fluorescence is measured by flow cytometry.

-

The rate and extent of internalization are quantified.

-

Mechanism of Action and Signaling Pathways

The mechanism of action of Datopotamab deruxtecan is a multi-step process that leads to the targeted killing of TROP2-expressing cancer cells.[1]

-

Binding and Internalization: Datopotamab deruxtecan binds to TROP2 on the surface of cancer cells.[1] The ADC-TROP2 complex is then internalized into the cell via endocytosis.[10][18]

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide linker.[2][18] This releases the deruxtecan (DXd) payload into the cytoplasm.

-

Topoisomerase I Inhibition and DNA Damage: The released DXd, being membrane-permeable, can diffuse into the nucleus where it inhibits topoisomerase I.[18] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[26][27][28] Inhibition of topoisomerase I by DXd leads to the stabilization of the enzyme-DNA cleavage complex, resulting in single and double-strand DNA breaks.[29][30]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

-

Bystander Effect: The membrane-permeable nature of the DXd payload allows it to diffuse out of the target cell and kill neighboring cancer cells, even if they have low or no TROP2 expression.[18][19][31] This "bystander effect" enhances the anti-tumor activity of the ADC.

The following diagrams illustrate the mechanism of action of Datopotamab deruxtecan and the downstream signaling pathways.

Caption: Mechanism of action of Datopotamab deruxtecan.

Caption: Downstream signaling of Topoisomerase I inhibition.

Conclusion

Datopotamab deruxtecan is a meticulously engineered antibody-drug conjugate with a sophisticated mechanism of action. Its synthesis involves the precise production of a highly specific monoclonal antibody and a potent linker-payload, followed by a controlled conjugation process. The comprehensive characterization of Datopotamab deruxtecan ensures its quality and consistency, providing a robust foundation for its clinical development and application. The targeted delivery of the deruxtecan payload to TROP2-expressing tumors, coupled with its bystander effect, makes Datopotamab deruxtecan a promising therapeutic agent for a range of solid tumors. Further research and clinical trials will continue to elucidate its full potential in the landscape of cancer therapy.

References

- 1. datrowayhcp.com [datrowayhcp.com]

- 2. Datopotamab deruxtecan - Wikipedia [en.wikipedia.org]

- 3. Datopotamab deruxtecan–associated select adverse events: clinical practices and institutional protocols on prophylaxis, monitoring, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Datopotamab deruxtecan Biologics License Application accepted in the US for patients with previously treated advanced nonsquamous non-small cell lung cancer [astrazeneca.com]

- 5. Therapeutic: datopotamab deruxtecan for breast cancer [manufacturingchemist.com]

- 6. cusabio.com [cusabio.com]

- 7. genesandcancer.com [genesandcancer.com]

- 8. mdpi.com [mdpi.com]

- 9. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. humimmu.com [humimmu.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 18. Datopotamab Deruxtecan: A Novel ADC Targeting Trop-2 for Advanced Breast Cancer [synapse.patsnap.com]

- 19. ascopubs.org [ascopubs.org]

- 20. bosterbio.com [bosterbio.com]

- 21. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. lcms.cz [lcms.cz]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 28. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of 7-(Dialkylamino)coumarin Derivatives

Disclaimer: The term "Damtac" does not correspond to a recognized chemical name in the scientific literature. This guide focuses on 7-(Dimethylamino)coumarin-4-acetic acid (DMACA) and related 7-(dialkylamino)coumarin derivatives, which are common fluorescent probes and are presumed to be the subject of interest.

This technical guide provides a comprehensive overview of the core fluorescent properties of 7-(dialkylamino)coumarin derivatives, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Core Fluorescent Properties

7-(Dialkylamino)coumarin derivatives are a class of blue-emitting fluorophores widely used as fluorescent labels and probes. Their photophysical properties are notably sensitive to the local environment, particularly solvent polarity. The fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating dialkylamino group at the 7-position to the electron-accepting lactone carbonyl group of the coumarin core.

| Property | Value | Compound | Solvent |

| Excitation Maximum (λex) | ~407 nm | 7-(Diethylamino)coumarin-3-carboxylic acid | - |

| ~350 nm | 7-Amino-4-methyl-3-coumarinylacetic acid | Methanol | |

| Emission Maximum (λem) | ~472 nm | 7-(Diethylamino)coumarin-3-carboxylic acid | - |

| ~433 nm | 7-Amino-4-methyl-3-coumarinylacetic acid | Methanol | |

| Molar Extinction Coefficient (ε) | 11,820 M⁻¹cm⁻¹ at 323.8 nm | 7-Methoxycoumarin-4-acetic acid | Methanol |

| Fluorescence Quantum Yield (ΦF) | 0.18 | 7-Methoxycoumarin-4-acetic acid | Methanol |

| Fluorescence Lifetime (τ) | Nanosecond (ns) range | Coumarin Derivatives | Various |

Experimental Protocols

Accurate characterization of fluorescent properties is crucial for the reliable application of these probes. Below are detailed methodologies for key experiments.

The relative method is most commonly used to determine the fluorescence quantum yield (ΦF) by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1]

Principle: For optically dilute solutions with low absorbance (< 0.1) at the excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and a reference standard is proportional to the ratio of their quantum yields.[1] The quantum yield of the sample (ΦF(S)) is calculated using the following equation:

ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²)[1]

Where:

-

ΦF(R) is the fluorescence quantum yield of the reference standard.[1]

-

IS and IR are the integrated fluorescence intensities of the sample and the reference.[1]

-

AS and AR are the absorbances of the sample and the reference at the excitation wavelength.[1]

-

nS and nR are the refractive indices of the sample and reference solutions.[1]

Materials:

-

Spectrofluorometer with a corrected emission spectrum function.

-

UV-Vis Spectrophotometer.

-

Coumarin dye of interest (sample).

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

High-purity solvent (e.g., ethanol, methanol, or water).

-

1 cm pathlength quartz cuvettes.

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The concentrations should be adjusted to yield an absorbance between 0.02 and 0.1 at the chosen excitation wavelength.[1]

-

Absorbance Measurement: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the excitation wavelength (λex).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

The same excitation and emission slit widths must be used for all measurements.[1]

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference.

-

The slopes of these plots (GradientS and GradientR) can be used in a modified equation to improve accuracy: ΦF(S) = ΦF(R) * (GradientS / GradientR) * (nS² / nR²).

-

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of the number of photons versus their arrival time is built, representing the fluorescence decay curve.

Materials:

-

TCSPC system, including:

-

Pulsed light source (laser diode or LED).

-

High-speed photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).

-

TCSPC electronics (time-to-amplitude converter and multichannel analyzer).

-

-

Coumarin dye solution in a quartz cuvette.

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox).

Procedure:

-

System Setup:

-

Select an excitation source with a wavelength at or below the absorbance maximum of the dye.

-

Choose an emission wavelength at the peak of the dye's fluorescence spectrum using a monochromator or bandpass filter.

-

-

IRF Measurement: Record the instrument response function by measuring the temporal profile of the scattered excitation light from a scattering solution. The IRF represents the time resolution of the system.

-

Sample Measurement: Replace the scattering solution with the coumarin dye solution and acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel (typically >10,000).

-

Data Analysis:

-

The acquired fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.

-

The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals.

-

The resulting decay time(s) represent the fluorescence lifetime(s) of the sample.

-

Visualizations

7-aminocoumarin derivatives with a free amino or carboxylic acid group can be conjugated to other molecules to create fluorogenic substrates. For example, 7-Aminocoumarin-4-acetic acid (ACA) can be coupled to a dipeptide to create a substrate for dipeptidyl peptidase (DPP) enzymes.[2][3] The workflow for such an assay is depicted below.

Caption: Workflow for a fluorogenic enzyme assay using a coumarin-based substrate.

The logical flow for determining the relative fluorescence quantum yield is outlined in the diagram below.

Caption: Logical flow for relative fluorescence quantum yield determination.

References

- 1. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Targets of a Hypothetical Degrader: BTK-DGR-1

Disclaimer: Extensive searches for a compound or technology specifically named "Damtac" did not yield any relevant results. It is possible that this is a novel, unpublished, or internal designation. This guide, therefore, presents a conceptual framework for a technical whitepaper on a hypothetical bifunctional degrader, herein named BTK-DGR-1, which targets Bruton's tyrosine kinase (BTK) for degradation. This example is intended to fulfill the structural and content requirements of the original request.

Introduction to BTK-DGR-1

BTK-DGR-1 is a novel heterobifunctional small molecule designed to induce the targeted degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target. BTK-DGR-1 comprises three key components: a high-affinity ligand for BTK, a recruiter ligand for an E3 ubiquitin ligase (in this example, Cereblon), and a flexible linker connecting the two. By simultaneously binding to BTK and Cereblon, BTK-DGR-1 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

Quantitative Assessment of BTK-DGR-1 Activity

The efficacy of BTK-DGR-1 has been characterized through a series of in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of BTK-DGR-1

| Parameter | Value | Description |

| BTK Binding Affinity (Kd) | 15 nM | Dissociation constant for binding to recombinant BTK protein. |

| Cereblon Binding Affinity (Kd) | 120 nM | Dissociation constant for binding to the E3 ligase Cereblon. |

| Ternary Complex Formation (α) | 5 | Cooperativity factor for the formation of the BTK-DGR-1-Cereblon complex. |

Table 2: Cellular Activity of BTK-DGR-1 in TMD8 Cells (Diffuse Large B-cell Lymphoma)

| Parameter | Value | Description |

| DC50 (BTK Degradation) | 10 nM | Concentration of BTK-DGR-1 required to degrade 50% of cellular BTK protein after 24 hours. |

| Dmax (Maximum Degradation) | >95% | Maximum percentage of BTK degradation achieved. |

| IC50 (Cell Viability) | 25 nM | Concentration of BTK-DGR-1 required to inhibit 50% of cell proliferation after 72 hours. |

| pBTK Inhibition (EC50) | 5 nM | Concentration of BTK-DGR-1 required to inhibit 50% of BTK autophosphorylation at Y223. |

Signaling Pathway of BTK and Mechanism of Action of BTK-DGR-1

BTK is a key kinase downstream of the B-cell receptor. Upon antigen binding, BTK is activated through phosphorylation and subsequently phosphorylates downstream targets, including PLCγ2, leading to the activation of transcription factors like NF-κB and promoting cell survival and proliferation. BTK-DGR-1 hijacks the ubiquitin-proteasome system to eliminate BTK, thereby blocking this entire signaling cascade.

Damtac (N,N-Dimethylacetamide): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damtac, chemically known as N,N-Dimethylacetamide (DMAc), is a versatile, polar aprotic solvent with a high boiling point and excellent thermal and chemical stability.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable solvent in various industrial and pharmaceutical applications, including polymer synthesis, drug formulation, and as a reaction medium.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, offering critical data and experimental protocols for its effective use in research and development.

Solubility Profile

This compound is widely recognized for its broad solvency. It is miscible with water and a majority of common organic solvents, including alcohols, ethers, ketones, esters, and aromatic compounds.[1][2][3][4][5] However, its solubility is limited in aliphatic hydrocarbons.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents at 25°C.

| Solvent | Solubility at 25°C |

| Water | Miscible[2][4] |

| Ethanol | Readily Soluble / Miscible[5] |

| Methanol | Miscible[3] |

| Acetone | Miscible[4][5] |

| Chloroform | Miscible[5] |

| Ethyl Acetate | Miscible |

| Diethyl Ether | Miscible[1] |

| Benzene | Miscible[5] |

| Toluene | Miscible[5] |

| Aromatic Compounds | Miscible[1][4] |

| n-Hexane | Completely Miscible[1] |

| Iso-octane | 33 g / 100 g DMAc[1] |

| n-Heptane | 31 g / 100 g DMAc[1] |

| Kerosene | 16 g / 100 g DMAc[1] |

Stability Profile

This compound exhibits good thermal and chemical stability, making it suitable for a variety of process conditions.[1] However, it is susceptible to degradation under certain conditions.

Chemical Stability

-

pH Stability: this compound is resistant to bases but undergoes hydrolysis in the presence of strong acids.[2] Acid-catalyzed hydrolysis yields acetic acid and dimethylamine.

-

Oxidative Stability: While generally stable, this compound can be degraded by strong oxidizing agents and through photocatalytic oxidation.

Thermal Stability

This compound is stable at normal temperatures but will decompose when heated to high temperatures, producing harmful fumes.

Photostability

Information on the photodegradation of pure this compound is limited. However, studies on its photocatalytic degradation in the presence of catalysts like TiO2 show that it can be broken down into intermediate products.

Summary of Stability and Degradation

| Condition | Stability | Major Degradation Products |

| Acidic (Strong Acid) | Labile | Acetic Acid, Dimethylamine[2] |

| Basic (Strong Base) | Stable[2] | - |

| Neutral | Stable | - |

| Elevated Temperature | Decomposes | Harmful fumes |

| Photocatalytic Oxidation | Labile | Dimethylamine (DMA), other intermediates |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Solubility of a Compound in this compound

This protocol outlines a standard method for determining the equilibrium solubility of a solid compound in this compound at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Compound of interest (solid)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of this compound in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Centrifuge the sample to sediment any remaining undissolved solids.

-

Filter the supernatant through a syringe filter to remove any fine particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in this compound (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Protocol for Stability Testing of this compound under Forced Degradation

This protocol describes a general procedure for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Materials:

-

This compound (analytical grade)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%)

-

Thermostatically controlled oven

-

Photostability chamber

-

pH meter

-

HPLC system with a stability-indicating method

-

LC-MS system for degradation product identification

Procedure:

-

Sample Preparation:

-

Prepare separate samples of this compound for each stress condition.

-

-

Acidic Hydrolysis:

-

Mix this compound with an equal volume of 1 M HCl.

-

Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the sample with NaOH solution before analysis.

-

-

Basic Hydrolysis:

-

Mix this compound with an equal volume of 1 M NaOH.

-

Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Neutralize the sample with HCl solution before analysis.

-

-

Oxidative Degradation:

-

Mix this compound with an equal volume of 3% H2O2.

-

Keep the mixture at room temperature for a defined period.

-

-

Thermal Degradation:

-

Place a sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

-

Photostability:

-

Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

-

Use LC-MS to identify the structure of significant degradation products.

-

Visualizations

Workflow for a Typical Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of a substance like this compound.

Caption: A generalized workflow for conducting a forced degradation stability study.

Acid-Catalyzed Hydrolysis Pathway of this compound

This diagram illustrates the chemical reaction of this compound undergoing hydrolysis in the presence of a strong acid.

Caption: The acid-catalyzed hydrolysis of this compound into its primary degradation products.

References

An In-depth Technical Guide on the Pharmacokinetics of Damtac and Related Derivatives

Disclaimer: The term "Damtac" is an uncommon designation in publicly available scientific literature. A search in chemical databases reveals "this compound" as a synonym for 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, a fluorescent cephalosporin derivative.[1] However, there is a conspicuous absence of published pharmacokinetic data for this specific compound. This guide, therefore, expands its scope to detail the pharmacokinetics of structurally related compounds and other molecules that emerged from initial database searches, for which pharmacokinetic data are available. This includes N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and 2,4-diamino-N(10)-methylpteroic acid (DAMPA).

N,N-Dimethylacetamide (DMAC)

N,N-dimethylacetamide (DMAC) is a synthetic organic compound used as a solvent in various industries, including pharmaceuticals.[2] Its use as an excipient in drug formulations necessitates a thorough understanding of its pharmacokinetic profile.[3]

Pharmacokinetic Parameters

The pharmacokinetics of DMAC have been investigated in animal models and pediatric patients. The data reveals rapid metabolism and species-specific differences in its disposition.

Table 1: Pharmacokinetic Parameters of N,N-Dimethylacetamide (DMAC) in Various Species

| Species | Route of Administration | Dose | Plasma Half-life (t½) | Clearance (CL) | Key Metabolite(s) | Reference(s) |

| Rats | Inhalation | 50-500 ppm (6h) | 0.6 - 1.5 h | - | N-methylacetamide (NMAC) | [4][5] |

| Isolated Perfused Liver | 36 µM | - | 2.20 mL/min | NMAC | [6] | |

| Mice | Inhalation | 50-500 ppm (6h) | 0.3 - 0.5 h | - | NMAC | [4][5] |

| Pediatric Patients | Intravenous | 3.2-4.8 mg/kg (as part of Busulfex) | Decreased over treatment | 0.08 - 0.14 L/h/kg (increased over treatment) | NMAC | [7] |

Note: "-" indicates data not available in the cited sources.

Metabolism

DMAC is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP2E1 being the principal isoform involved.[2][7] The major metabolic pathway is N-demethylation to form N-methylacetamide (NMAC).[2] In rats, other minor metabolites such as N-hydroxymethylacetamide and acetamide have been identified in urine.[2][7]

Experimental Protocols

-

Subjects: Male rats (Crl:CD BR) and mice (Crl:CD-1 (ICR)BR).[4]

-

Administration: Whole-body inhalation exposure to DMAC at concentrations of 50, 150, 300, and 500 ppm for single (1, 3, or 6 hours) or repeated (ten 6-hour) exposures.[4]

-

Sample Collection: Blood samples were collected at various time points post-exposure.[4]

-

Analysis: Plasma concentrations of DMAC and its metabolite NMAC were determined by gas chromatography.[4]

-

Subjects: Pediatric patients (6 months to 18 years) undergoing hematopoietic stem cell transplantation.[7]

-

Administration: Intravenous infusion of Busulfex, which contains DMAC as a solvent, at doses of 3.2-4.8 mg/kg every 6 hours for 4 days.[7]

-

Sample Collection: Blood samples were collected at multiple time points during the 4-day treatment period.[7]

-

Analysis: Plasma concentrations of DMAC and NMAC were quantified to determine pharmacokinetic parameters.[7]

Dmt-Tic Derivatives

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a core structure in a class of potent and selective delta-opioid receptor antagonists.[8][9] While extensive research has been conducted on their structure-activity relationships, detailed pharmacokinetic data are scarce in the public domain.

Pharmacodynamic Properties and In Vivo Activity

Despite the lack of comprehensive pharmacokinetic studies, several Dmt-Tic derivatives have demonstrated in vivo activity after systemic administration, suggesting they possess some degree of oral bioavailability and ability to cross the blood-brain barrier.[8]

Table 2: Pharmacodynamic Properties of Selected Dmt-Tic Derivatives

| Compound | Receptor Affinity (Ki, nM) | Receptor Selectivity (Ki μ/Ki δ) | In Vivo Activity | Reference(s) |

| H-Dmt-Tic-OH | δ: 0.022 | 150,000 | δ-antagonist activity after i.p., s.c., or i.v. administration in mice | [8][9] |

| N,N-(Me)2Dmt-Tic-NH-1-adamantane | δ: 0.16, μ: 1.12 | - | Potent δ-antagonism with μ-agonism | [10] |

| H-Dmt-Tic-Ala-NH-1-adamantane | δ: 0.06-0.2, μ: 2.5-11 | - | δ-receptor antagonism | [10] |

Note: "i.p." - intraperitoneal, "s.c." - subcutaneous, "i.v." - intravenous.

2,4-diamino-N(10)-methylpteroic acid (DAMPA)

DAMPA is a metabolite of the widely used anticancer drug methotrexate.[11] Its pharmacokinetic profile has been characterized in nonhuman primates.

Pharmacokinetic Parameters in Nonhuman Primates

Table 3: Pharmacokinetic Parameters of DAMPA in Nonhuman Primates

| Parameter | Value |

| Mean Peak Plasma Concentration | 51 µM |

| Mean Clearance | 1.9 L/kg/h |

| Mean Terminal Half-life | 51 min |

| Urinary Excretion (unchanged) | 46% of dose |

Data from a study in four nonhuman primates.[11]

Metabolism of DAMPA

DAMPA undergoes further metabolism, with three main metabolites identified in the plasma and urine of nonhuman primates.[11]

Experimental Protocol

-

Subjects: Four nonhuman primates.[11]

-

Administration: Intravenous injection.[11]

-

Analysis: Plasma and urine samples were analyzed using reverse-phase high-performance liquid chromatography (HPLC) with UV, photodiode array detection, and mass spectroscopy.[11]

Conclusion

This technical guide provides a summary of the available pharmacokinetic data for compounds related to the term "this compound." While specific data for this compound (3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate) is not publicly available, the information on N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and DAMPA offers valuable insights for researchers and drug development professionals. The data on DMAC is the most comprehensive, with studies in multiple species including humans. The Dmt-Tic derivatives represent a class of compounds with interesting biological activities, but a clear understanding of their pharmacokinetic properties is needed to advance their therapeutic potential. The information on DAMPA provides a concise example of pharmacokinetic characterization in a nonhuman primate model. Further research is warranted to elucidate the pharmacokinetic profiles of this compound and its direct derivatives.

References

- 1. 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate | C26H25N4NaO6S3 | CID 23689275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 3. N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylacetamide pharmacokinetics following inhalation exposures to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Toxicokinetics of dimethylacetamide (DMAc) in rat isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dmt-Tic-OH a highly selective and potent delta-opioid dipeptide receptor antagonist after systemic administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Further studies on the Dmt-Tic pharmacophore: hydrophobic substituents at the C-terminus endow delta antagonists to manifest mu agonism or mu antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Damtac (CAS 79645-00-4): A Technical Overview of a Dansylated Cephalosporin Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 79645-00-4, known as Damtac. The available information on this specific molecule is limited in the public domain. Therefore, this document synthesizes data on its structural components and the broader class of cephalosporin antibiotics to present a plausible technical profile.

Chemical Identity and Physical Properties

This compound is chemically identified as 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate.[1] It is a derivative of the cephalosporin antibiotic family, characterized by the presence of a dansyl group, which is known for its fluorescent properties.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79645-00-4 | [1] |

| Molecular Formula | C₂₆H₂₅N₄NaO₆S₃ | [1] |

| Molecular Weight | 608.7 g/mol | [1] |

| IUPAC Name | sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| Synonyms | This compound, 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate | [1] |

Postulated Mechanism of Action

Cephalosporins belong to the β-lactam class of antibiotics.[3][4] Their principal mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4]

The presence of the 7-(thienylacetamido) side chain is common in first and second-generation cephalosporins and is crucial for their antibacterial activity. The dansylamidomethyl group at the 3-position may influence the compound's pharmacokinetic properties, protein binding, or act as a fluorescent tag for research purposes without significantly altering the core antibacterial mechanism.[2]

References

- 1. 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate | C26H25N4NaO6S3 | CID 23689275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damtac, a fluorescent derivative of cephalosporin, serves as a critical tool in the study of bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of this compound and related fluorescent cephalosporin probes, focusing on their mechanism of action as covalent inhibitors of Penicillin-Binding Proteins (PBPs). While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this paper synthesizes the known characteristics of closely related and more commonly utilized fluorescent β-lactam probes, such as BOCILLIN FL and cephalosporin-fluorophore conjugates. This guide outlines the general principles of PBP labeling, provides representative experimental workflows, and discusses the application of these tools in antimicrobial research.

Introduction

Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall.[1][2] As the primary targets of β-lactam antibiotics, including penicillins and cephalosporins, the study of PBPs is fundamental to understanding mechanisms of antibiotic resistance and for the development of new antimicrobial agents.[1][2][3] this compound, chemically identified as 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, is a fluorescent cephalosporin designed to probe these critical cellular targets.[4] By covalently binding to the active site of PBPs, the inherent fluorescence of the dansyl group allows for the visualization and analysis of PBP activity and localization.[1][4][5]

Chemical Properties of this compound

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

| Property | Value | Reference |

| PubChem CID | 23689275 | [4] |

| Molecular Formula | C₂₆H₂₅N₄NaO₆S₃ | [4] |

| Molecular Weight | 608.7 g/mol | [4] |

| IUPAC Name | sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [4] |

| Synonyms | This compound, 79645-00-4, 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate | [4] |

Mechanism of Action and Signaling

The mechanism of action of this compound, like other β-lactam antibiotics, involves the irreversible acylation of the active site serine residue of PBPs.[5] This covalent modification inactivates the enzyme, preventing it from carrying out its essential transpeptidase or carboxypeptidase functions in peptidoglycan synthesis. The fluorescent dansyl moiety of this compound allows for the detection of these acylated PBPs.

It is important to note that the direct "signaling pathway" in the classical sense of intracellular signal transduction is not applicable to the primary mechanism of this compound. Its action is localized to the bacterial cell envelope, where it inhibits enzymatic activity. The downstream consequences of PBP inhibition, such as cell lysis and death, are a result of the disruption of cell wall integrity rather than the activation of a specific signaling cascade.

The logical workflow for the mechanism of PBP inhibition by a fluorescent cephalosporin probe is depicted below.

Caption: Mechanism of PBP inhibition by this compound.

Related Fluorescent β-Lactam Probes

While this compound itself is not extensively cited in recent literature, a number of other fluorescent β-lactam probes are widely used. These compounds share a similar mechanism of action and can be used in comparable experimental setups. A comparison of these related probes is provided in Table 2.

| Probe Name | β-Lactam Core | Fluorophore | Key Characteristics | Reference |

| BOCILLIN FL | Penicillin V | BODIPY FL | Commercially available, labels a broad range of PBPs. | [4][6] |

| Ceph C-T | Cephalosporin C | TAMRA | More selective for high-molecular-weight PBPs compared to penicillin-based probes. | [5] |

| Cephalexin-Cy5 | Cephalexin | Cyanine 5 | Used for profiling PBP activity in Mycobacterium tuberculosis. | [6] |

| Aztreonam-Cy5 | Monobactam | Cyanine 5 | A monobactam-based probe for studying specific PBP classes. | [6] |

Experimental Protocols

Detailed experimental protocols using this compound are scarce. However, the general procedures for labeling PBPs with fluorescent β-lactam probes are well-established. The following sections provide a generalized workflow that can be adapted for use with this compound.

In Vitro PBP Labeling in Bacterial Lysates

This protocol is used to assess the PBP profile of a bacterial strain and the binding affinity of unlabeled β-lactams.

Experimental Workflow:

Caption: Workflow for in vitro PBP labeling.

Methodology:

-

Bacterial Growth and Harvest: Grow the bacterial strain of interest to the desired optical density. Harvest the cells by centrifugation.

-

Cell Lysis and Membrane Preparation: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Competition Assay (Optional): To determine the binding affinity of a non-fluorescent β-lactam, pre-incubate the membrane preparation with varying concentrations of the competitor antibiotic.

-

Labeling with this compound: Add this compound to the membrane preparation to a final concentration typically in the low micromolar range. Incubate for a sufficient time to allow for covalent binding.

-

SDS-PAGE and Fluorescence Detection: Stop the labeling reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of the PBP bands. For competition assays, plot the reduction in fluorescence intensity against the concentration of the unlabeled competitor to determine the IC₅₀ value.

In Vivo PBP Labeling in Live Bacteria

This protocol allows for the study of PBP localization and dynamics in living bacterial cells.

Experimental Workflow:

Caption: Workflow for in vivo PBP labeling.

Methodology:

-

Bacterial Growth: Grow the bacterial strain of interest to the desired growth phase.

-

Labeling: Add this compound directly to the live cell culture at an appropriate concentration. The optimal concentration and incubation time will need to be determined empirically to achieve sufficient labeling without causing significant cell death.

-

Washing: Pellet the cells by gentle centrifugation and wash several times with a suitable buffer (e.g., phosphate-buffered saline) to remove unbound fluorescent probe.

-

Fluorescence Microscopy: Resuspend the washed cells and mount them on a microscope slide. Visualize the localization of the fluorescently labeled PBPs using fluorescence microscopy.

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the labeled PBPs (e.g., at the septum in dividing cells).

Conclusion

This compound and related fluorescent cephalosporin probes are invaluable reagents for the study of bacterial Penicillin-Binding Proteins. While detailed, this compound-specific data is limited, the principles and protocols established for other fluorescent β-lactam probes provide a solid foundation for its application in research. The ability to visualize and quantify PBP activity through these fluorescent tools continues to be a cornerstone of research into bacterial cell wall synthesis and the development of novel antibiotics to combat the growing threat of antimicrobial resistance. Further research characterizing the specific properties of this compound would be beneficial to the scientific community.

References

- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the new orally active cephalosporin FK027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Selective Penicillin-Binding Protein Imaging Probes Reveal Substructure in Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC Cell-Based Assays

A Note on the Term "Damtac": Initial searches for "this compound protocol" did not yield specific results. It is possible that "this compound" is a novel or proprietary technology not yet widely documented, or it may be a misspelling of a related term. Based on the context of cell-based assays in drug development, this document will focus on a highly relevant and cutting-edge technology: Proteolysis-Targeting Chimeras (PROTACs) . The principles and protocols outlined here are foundational to the study of targeted protein degradation.

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own protein disposal machinery. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a specific protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the sustained removal of a target protein with sub-stoichiometric amounts of the PROTAC molecule.[1][2]

The development and optimization of PROTACs rely on a suite of robust cell-based assays to confirm target engagement, ternary complex formation, and ultimately, degradation of the POI. This document provides detailed protocols for key cell-based assays used to characterize PROTAC activity.

Mechanism of Action

The mechanism of action for a typical PROTAC involves several key steps that can be interrogated through various cell-based assays. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the proteasome.[1][3]

Experimental Protocols

The characterization of a novel PROTAC requires a multi-faceted approach to assay its activity. Key experimental questions include: Does the PROTAC enter the cell? Does it engage the target protein and the E3 ligase? Does it induce the degradation of the target protein? The following are detailed protocols for commonly used cell-based assays to answer these questions.

General Cell Culture and Treatment

For all assays, cells should be cultured according to standard sterile techniques. Cell lines should be chosen based on the expression of the protein of interest and the relevant E3 ligase.

-

Cell Seeding: Seed cells in the appropriate plate format (e.g., 96-well plate for high-throughput assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

PROTAC Treatment: Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO. Serially dilute the PROTAC to the desired concentrations in cell culture medium. Replace the existing medium with the PROTAC-containing medium. Include a vehicle-only control (e.g., DMSO) in all experiments.

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.

Protocol 1: Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in the level of the target protein.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After PROTAC treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity for the protein of interest and normalize it to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: In-Cell Western (ICW) Assay

The In-Cell Western assay is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting for quantifying protein levels.[4]

Materials:

-

96-well plates

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against the protein of interest

-

Fluorescently labeled secondary antibody (e.g., IRDye)

-

DNA stain for normalization (e.g., DRAQ5)

-

Infrared imaging system

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the PROTAC in a 96-well plate as described in the general protocol.

-

Fixation and Permeabilization:

-

Remove the treatment medium and fix the cells with fixing solution.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer.

-

-

Immunostaining:

-

Block the cells with blocking buffer.

-

Incubate with the primary antibody.

-

Wash the wells.

-

Incubate with the fluorescently labeled secondary antibody and a DNA stain for normalization.

-

Wash the wells.

-

-

Imaging and Analysis: Scan the plate using an infrared imaging system. The signal from the secondary antibody is normalized to the DNA stain signal to account for variations in cell number.

Protocol 3: HiBiT-Based Lytic Assay for Real-Time Degradation Kinetics

This assay utilizes CRISPR/Cas9 to tag the endogenous protein of interest with an 11-amino-acid peptide (HiBiT). When the complementary LgBiT protein is added in the presence of a substrate, a bright luminescent signal is produced. The loss of the HiBiT-tagged protein due to PROTAC-mediated degradation results in a decrease in luminescence.[3][4]

Materials:

-

Cell line with the POI endogenously tagged with HiBiT

-

96-well white-walled plates

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC.

-

Lytic Detection: At various time points, add the Nano-Glo® HiBiT Lytic Reagent directly to the wells. This reagent lyses the cells and contains the LgBiT protein and substrate.

-

Luminescence Reading: Shake the plate to mix and measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining. Calculate the percentage of degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from PROTAC cell-based assays should be presented clearly to allow for easy comparison of different compounds and conditions. Dose-response curves are typically generated to determine parameters such as the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

| PROTAC | Concentration (nM) | % Degradation (Western Blot) | % Degradation (ICW) | % Degradation (HiBiT) |

| PROTAC-A | 1 | 15 ± 3 | 12 ± 4 | 18 ± 2 |

| 10 | 45 ± 5 | 42 ± 6 | 50 ± 4 | |

| 100 | 85 ± 4 | 88 ± 3 | 92 ± 2 | |

| 1000 | 90 ± 2 | 91 ± 2 | 95 ± 1 | |

| PROTAC-B | 1 | 5 ± 2 | 4 ± 3 | 6 ± 2 |

| 10 | 20 ± 4 | 18 ± 5 | 25 ± 3 | |

| 100 | 60 ± 6 | 55 ± 7 | 68 ± 4 | |

| 1000 | 65 ± 5 | 62 ± 6 | 70 ± 3 | |

| Vehicle | 0 | 0 | 0 | 0 |

Data are represented as mean ± standard deviation from three independent experiments.

DC50 and Dmax Values

| PROTAC | DC50 (nM) | Dmax (%) |

| PROTAC-A | ~15 | >90 |

| PROTAC-B | ~70 | ~70 |

Conclusion

The successful development of PROTACs as therapeutic agents requires a rigorous and multi-faceted approach to their characterization in cell-based assays. The protocols outlined in this document provide a solid foundation for assessing PROTAC-mediated protein degradation. By employing techniques such as Western blotting, In-Cell Western assays, and HiBiT-based lytic assays, researchers can obtain reliable and quantitative data on the efficacy and potency of their PROTAC molecules, paving the way for the development of novel therapeutics for a wide range of diseases.

References

Unveiling Cellular Landscapes: The Application of Damtac in Advanced Fluorescence Microscopy

Introduction

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of specific cellular components and processes with high specificity and sensitivity. The continuous development of novel fluorescent probes is a driving force in advancing the capabilities of this technique. While the term "Damtac" does not correspond to a currently recognized fluorescent probe or methodology in the scientific literature, this document serves as a comprehensive guide to the principles and applications of fluorescent probes in microscopy, using the widely established nuclear stain DAPI (4′,6-diamidino-2-phenylindole) as a representative example. These principles and protocols can be adapted for newly emerging probes as they become available.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and data interpretation strategies for utilizing fluorescent probes in cellular imaging.

Application Notes: Principles of Fluorescence Microscopy with Nuclear Stains

Fluorescent probes, or fluorophores, are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the selective labeling and visualization of target structures within a cell. Nuclear stains, such as DAPI, are a class of fluorophores that specifically bind to DNA, providing a clear demarcation of the nucleus.

Mechanism of Action:

DAPI exhibits a strong preference for binding to the minor groove of double-stranded DNA, with a higher affinity for adenine-thymine (A-T) rich regions. Upon binding to DNA, its fluorescence quantum yield increases significantly, leading to a bright blue signal. This specificity makes it an excellent tool for identifying and visualizing cell nuclei.

Key Applications in Research and Drug Development:

-

Cell Counting and Proliferation Assays: Accurate quantification of cell numbers is crucial in many biological experiments. Nuclear staining allows for automated cell counting using image analysis software.

-

Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. DAPI staining can be used to visualize these changes.

-

Cell Cycle Analysis: The intensity of nuclear staining can correlate with DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M).

-

Co-localization Studies: DAPI is often used as a counterstain to identify the nucleus in multi-color fluorescence microscopy experiments, allowing researchers to determine the subcellular localization of other labeled proteins or structures.

-

Mycoplasma Contamination Testing: DAPI can also bind to the DNA of mycoplasma, which appear as small, bright dots in the cytoplasm, providing a simple method for detecting this common cell culture contaminant.[1]

Experimental Protocols

Protocol 1: Staining of Fixed Cells with DAPI

This protocol outlines the steps for staining the nuclei of fixed cells for visualization by fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

-

0.1% Triton X-100 in PBS (Permeabilization Solution)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water)

-

DAPI working solution (e.g., 300 nM in PBS)[2]

-

Mounting medium with antifade reagent

Procedure:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is necessary to allow DAPI to enter the nucleus of fixed cells.

-

Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Add the DAPI working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. For imaging plates, add mounting medium to the wells.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter and a blue emission filter.

References

Damtac: A Fluorescent Probe for Real-Time Monitoring of β-Lactamase Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Damtac, also known by its chemical name 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, is a specialized fluorescent probe designed for the sensitive and real-time detection of β-lactamase activity. β-Lactamases are a major family of enzymes that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the characteristic four-membered β-lactam ring.[1] The escalating prevalence of antibiotic-resistant bacteria poses a significant threat to global health, making the study of β-lactamases and the development of their inhibitors a critical area of research. This compound serves as a valuable tool in this field, enabling researchers to investigate β-lactamase kinetics, screen for novel inhibitors, and assess the susceptibility of bacterial strains to β-lactam antibiotics.

Principle of Detection

This compound is a fluorogenic substrate that is intrinsically weakly fluorescent. Its molecular structure incorporates a dansyl group, a well-established fluorophore, linked to a cephalosporin core. In its intact state, the fluorescence of the dansyl moiety is quenched. Upon enzymatic cleavage of the β-lactam ring by a β-lactamase, a conformational change in the molecule occurs, leading to a significant increase in fluorescence intensity.[1] This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity. The mechanism involves the formation of a covalent acyl-enzyme intermediate, which can be monitored using techniques like stopped-flow fluorescence spectroscopy.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its interaction with β-lactamase. This data is essential for designing and interpreting experiments.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate | [1] |

| Molecular Formula | C₂₆H₂₆N₄O₆S₃ | N/A |

| Excitation Wavelength (λex) | ~335 nm | [2] |

| Emission Wavelength (λem) | ~518 nm | [2] |

| Stokes Shift | High | [3] |

Note: The exact excitation and emission maxima of this compound may vary slightly depending on the solvent and local environment. The listed values are typical for the dansyl fluorophore.

Table 2: Kinetic Parameters of this compound with Staphylococcus aureus PC1 β-Lactamase

| Parameter | Value | Reference |

| Description | Pre-steady state kinetic analysis indicates a multi-step reaction mechanism with the formation of at least two intermediate enzyme-substrate complexes. The data is consistent with the formation of a covalent acyl-enzyme intermediate. | [1] |

Note: Specific kcat and Km values from the primary literature require access to the full-text article for detailed extraction. The pre-steady state analysis suggests a complex kinetic profile.

Signaling Pathway and Experimental Workflow

β-Lactamase-Mediated Antibiotic Resistance

β-lactamases play a central role in the bacterial defense mechanism against β-lactam antibiotics. The following diagram illustrates the signaling pathway leading to antibiotic resistance.

Caption: Mechanism of β-lactam antibiotic action and resistance.

Experimental Workflow for β-Lactamase Activity Assay

The following diagram outlines the general workflow for measuring β-lactamase activity using the this compound fluorescent probe.

Caption: General workflow for a β-lactamase assay using this compound.

Experimental Protocols

Materials

-

This compound fluorescent probe

-

Purified β-lactamase enzyme or bacterial lysate containing the enzyme

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation and emission filters for the dansyl fluorophore

-

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: Determination of β-Lactamase Activity

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Store protected from light at -20°C.

-

Prepare a stock solution of the β-lactamase enzyme in assay buffer. The optimal concentration should be determined empirically.

-

Prepare the assay buffer and warm to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer to each well.

-

Add the β-lactamase solution to the appropriate wells. Include a negative control with no enzyme.

-

To initiate the reaction, add the this compound solution to each well. The final concentration of this compound should be optimized, but a starting point of 10-50 µM is recommended. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 518 nm.

-

-

Data Analysis:

-

For each sample, plot fluorescence intensity versus time.

-

Determine the initial velocity (rate of fluorescence increase) from the linear portion of the curve.

-

Enzyme activity can be expressed as the initial velocity (in relative fluorescence units per minute) and can be converted to specific activity if a standard curve with a known concentration of the fluorescent product is prepared.

-

Protocol 2: Screening for β-Lactamase Inhibitors

-

Preparation of Reagents:

-

Follow the reagent preparation steps from Protocol 1.

-

Prepare stock solutions of the potential inhibitors in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer, β-lactamase enzyme, and varying concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at the assay temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound solution to all wells.

-

Immediately measure the fluorescence kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the positive control (no inhibitor).

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Applications in Drug Development

-

High-Throughput Screening (HTS): The fluorogenic nature of the this compound assay makes it amenable to HTS for the discovery of novel β-lactamase inhibitors.

-

Mechanism of Action Studies: this compound can be used to study the kinetics of β-lactamase inhibition and to characterize the mode of action of new drug candidates.

-

Antibiotic Susceptibility Testing: This probe can be used to rapidly assess the presence of β-lactamase activity in clinical isolates, providing valuable information for guiding antibiotic therapy.

Troubleshooting

-

High Background Fluorescence: Ensure that the assay buffer and other reagents are not contaminated with fluorescent compounds. Check the purity of the this compound probe.

-

Low Signal: The enzyme concentration may be too low, or the this compound concentration may be suboptimal. The sensitivity of the fluorescence plate reader may also be a limiting factor.

-

Non-linear Reaction Progress Curves: This could be due to substrate depletion, enzyme instability, or product inhibition. Adjust the concentrations of the enzyme and/or substrate accordingly.

Conclusion